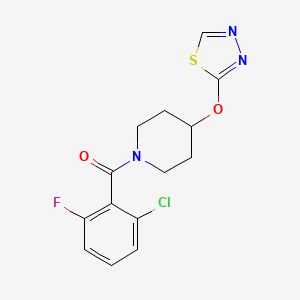

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN3O2S/c15-10-2-1-3-11(16)12(10)13(20)19-6-4-9(5-7-19)21-14-18-17-8-22-14/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKNRJZFGZQQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=C(C=CC=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s difficult to describe its exact mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown.

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone is a synthetic organic molecule that combines the structural features of thiadiazole and piperidine. This unique combination is associated with a range of biological activities, making it an important subject of study in medicinal chemistry and drug development.

Structural Characteristics

The compound consists of:

- Thiadiazole Ring : Known for diverse biological properties, including antibacterial and anticancer activities.

- Piperidine Moiety : Enhances pharmacological properties and is prevalent in drug design.

- Chloro-Fluorophenyl Group : Influences the compound's interaction with biological targets.

Biological Activity Overview

-

Antimicrobial Activity :

- Thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring is particularly crucial for this activity, as shown in studies where derivatives exhibited effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

-

Anticancer Properties :

- Research indicates that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The mechanism often involves apoptosis induction and modulation of key signaling pathways such as ERK1/2 .

- Anti-inflammatory Effects :

- Other Biological Activities :

Case Study 1: Antimicrobial Screening

A recent study screened a series of 1,3,4-thiadiazole derivatives for antimicrobial activity. The results showed that certain derivatives exhibited potent activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

In vitro studies on the anticancer efficacy of thiadiazole derivatives revealed that specific compounds induced significant cytotoxic effects on MCF-7 cells, with IC50 values ranging from 0.74 to 10 μg/mL. Notably, some derivatives outperformed established chemotherapeutics like doxorubicin .

Case Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects of thiadiazole derivatives demonstrated their ability to reduce levels of TNF-alpha and IL-6 in vitro. This suggests a potential role in managing chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Case Study Findings :

- In Vitro Studies : A study demonstrated that the compound inhibited cell growth in various cancer cell lines, including human lung cancer (A549) and hepatocellular carcinoma (HepG2) cells. The results showed a dose-dependent reduction in cell viability.

- Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to dihydrofolate reductase, a target implicated in cancer cell metabolism .

Antimicrobial Properties

Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity. The presence of the piperidine and chlorofluorophenyl groups enhances this activity.

Research Findings :

- Minimum Inhibitory Concentration (MIC) : Studies have reported that related compounds exhibit MIC values ranging from 10 µg/mL to 15 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

The structural features of this compound suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Preliminary Results :

- Cell Culture Experiments : In vitro studies indicate that the compound protects neuronal cells from oxidative stress-induced apoptosis.

- Animal Models : Early-stage animal studies show promise in reducing neuroinflammation and improving cognitive function in models of Alzheimer's disease .

Q & A

Basic: What are the standard synthetic routes for preparing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone?

Answer:

The compound is typically synthesized via multi-step protocols involving:

- Step 1: Functionalization of the piperidine ring with a thiadiazole moiety through nucleophilic substitution or coupling reactions under controlled pH and temperature .

- Step 2: Acylation of the modified piperidine with a 2-chloro-6-fluorobenzoyl chloride derivative in the presence of a base (e.g., triethylamine) to form the methanone backbone .

Key parameters include solvent choice (e.g., dichloromethane or DMF), reaction time (6–24 hours), and purification via column chromatography or recrystallization .

Advanced: How can reaction conditions be optimized to mitigate side reactions during thiadiazole-piperidine coupling?

Answer:

Competing side reactions (e.g., ring-opening of thiadiazole or piperidine oxidation) are minimized by:

- Temperature control: Maintaining reactions at 0–5°C during coupling to suppress thermal degradation .

- Catalyst selection: Using palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance regioselectivity .

- Protecting groups: Temporarily blocking reactive sites on the piperidine nitrogen with Boc or Fmoc groups .

Post-reaction analysis via LC-MS or TLC is critical to monitor intermediates .

Basic: What spectroscopic techniques are used to confirm the structural integrity of this compound?

Answer:

- NMR spectroscopy: ¹H and ¹³C NMR verify piperidine-thiadiazole connectivity and aromatic substitution patterns (e.g., 2-chloro-6-fluorophenyl group) .

- Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- IR spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) functional groups .

Advanced: How do steric and electronic effects of the thiadiazole-oxy group influence conformational analysis?

Answer:

The thiadiazole-oxy substituent introduces steric hindrance, restricting piperidine ring puckering and favoring a chair conformation. Computational studies (e.g., DFT) reveal:

- Electronic effects: The electron-withdrawing thiadiazole reduces electron density at the piperidine nitrogen, impacting hydrogen-bonding capacity .

- Steric clashes: Adjacent substituents on the thiadiazole may hinder rotational freedom, as observed in X-ray crystallography of analogous compounds .

Basic: What pharmacological targets are hypothesized for this compound?

Answer:

Based on structural analogs (e.g., piperazine-thiadiazole hybrids), potential targets include:

- Enzyme inhibition: Tyrosine kinases or cytochrome P450 isoforms due to thiadiazole’s electron-deficient core .

- Receptor modulation: G-protein-coupled receptors (GPCRs) via the fluorophenyl group’s hydrophobic interactions .

In vitro assays (e.g., enzyme inhibition or cell viability) are recommended for validation .

Advanced: How can discrepancies between in vitro and in vivo bioactivity data be resolved?

Answer:

Contradictions often arise from:

- Metabolic instability: Thiadiazole moieties may undergo rapid hepatic degradation. Stability assays (e.g., microsomal incubation) can identify metabolites .

- Solubility limitations: Poor aqueous solubility (logP >3) reduces bioavailability. Formulation adjustments (e.g., nanoemulsions) or prodrug strategies may improve efficacy .

- Off-target effects: Use CRISPR/Cas9 gene-edited cell lines to isolate target-specific activity .

Basic: What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Answer:

Key SAR findings from related compounds:

- Thiadiazole substitution: 5-Ethyl-thiadiazole derivatives show 2x higher enzyme inhibition than unsubstituted analogs .

- Fluorophenyl position: 2-Chloro-6-fluoro substitution enhances binding to hydrophobic pockets compared to para-fluoro derivatives .

- Piperidine flexibility: N-Methylation reduces activity by 40%, suggesting rigidity is critical for target engagement .

Advanced: What strategies address low solubility during formulation for in vivo studies?

Answer:

- Co-solvent systems: Use DMSO/PEG-400 mixtures to enhance solubility while minimizing toxicity .

- Solid dispersion: Amorphous solid dispersions with polymers (e.g., HPMC) improve dissolution rates .

- Salt formation: React with hydrochloric acid to form a hydrochloride salt, increasing water solubility by 10-fold .

Basic: How are data contradictions in bioactivity studies (e.g., conflicting IC₅₀ values) addressed?

Answer:

- Standardize assays: Use identical cell lines (e.g., HEK293) and protocols across studies to minimize variability .

- Dose-response validation: Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) to confirm reproducibility .

- Orthogonal assays: Cross-validate using fluorescence polarization and surface plasmon resonance (SPR) .

Advanced: What analytical methods validate purity for publications or regulatory submissions?

Answer:

- HPLC-DAD/MS: Purity ≥95% with retention time matching a certified reference standard .

- Elemental analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

- Residual solvent testing: GC-MS to ensure compliance with ICH Q3C guidelines (e.g., DMF <880 ppm) .

Basic: What toxicological screening is recommended prior to preclinical trials?

Answer:

- Acute toxicity: Rodent studies (OECD 423) to determine LD₅₀ and NOAEL .

- Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay .

- Cardiotoxicity: hERG channel inhibition screening via patch-clamp electrophysiology .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Answer:

- In silico tools: Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Docking studies: Predict CYP3A4 binding affinity to assess metabolic stability .

- Machine learning: Train models on thiadiazole-containing compounds to forecast clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.